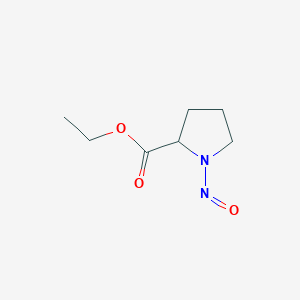
8-Methylnaphthalen-2-ol
Übersicht
Beschreibung
8-Methylnaphthalen-2-ol is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Shape-Selective Methylation
Shape-selective methylation of 2-methylnaphthalene (2-MN) has been studied using hydrothermally treated HZSM-5 zeolite catalysts. This research demonstrates that hydrothermal treatment can improve the selectivity to 2,6-dimethylnaphthalene (2,6-DMN) and the overall stability of the process (Zhao et al., 2008).
Oxidation Studies
Studies on the oxidation of various methylnaphthalenes, including 2-methylnaphthalene, reveal the formation of different acetylated derivatives. These findings have implications for understanding the chemical behavior of methylnaphthalenes under oxidative conditions (Greenland et al., 1987).
Microbial Metabolism
The metabolism of 1- and 2-methylnaphthalene by the fungus Cunninghamella elegans has been investigated. This research shows the transformation of these compounds to various hydroxylated and naphthoic acid derivatives, contributing to the understanding of microbial degradation pathways (Cerniglia et al., 1984).
Catalytic Methylation
A study on the catalytic methylation of 2-naphthol using dimethyl carbonate showcases a green approach to producing 2-methoxynaphthalene, an important intermediate in drug production. This research highlights environmentally friendly methods in chemical synthesis (Yadav & Salunke, 2013).
Anaerobic Degradation
The anaerobic degradation of 2-methylnaphthalene in a sulfate-reducing environment has been explored. This work contributes to our understanding of the anaerobic breakdown of aromatic hydrocarbons (Annweiler et al., 2000).
Nitration Mechanism
Research on the nitration of methylnaphthalenes sheds light on the controversial aromatic nitration mechanism, providing insights into electrophilic versus charge-transfer processes in organic chemistry (Tanaka et al., 2000).
Molecular Motions Study
NMR studies have been conducted to understand the molecular motions in solid 8-substituted 1-methylnaphthalenes. This research offers insights into the behavior of these molecules at the atomic level (Imashiro et al., 1983).
Eigenschaften
IUPAC Name |
8-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWYPQPDPTIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499596 | |
| Record name | 8-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-87-4 | |
| Record name | 8-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)










